DL-3-phenyllactic Acid-d3
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Overview
Description
DL-3-phenyllactic Acid-d3: is a deuterated version of DL-3-phenyllactic Acid, which is an antimicrobial compound with broad-spectrum activity against both bacteria and fungi . The deuterated form is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-3-phenyllactic Acid can be synthesized through both chemical and biotechnological approaches. Chemically, it can be obtained by catalytic hydrogenation in the presence of Raney-Nickel catalyst or Palladium-Carbon alloy catalyst . these methods often involve extreme reaction conditions and can cause environmental pollution.
Industrial Production Methods: Biotechnological methods are preferred for industrial production due to their environmentally friendly nature. For instance, the fed-batch fermentation of Lactobacillus species with phenylpyruvic acid as the substrate can produce significant yields of DL-3-phenyllactic Acid . Another method involves the use of whole cells of Bacillus coagulans to convert phenylpyruvic acid to DL-3-phenyllactic Acid .
Chemical Reactions Analysis
Types of Reactions: DL-3-phenyllactic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using Raney-Nickel or Palladium-Carbon catalysts.
Substitution: It can undergo esterification reactions with alcohols in the presence of acid catalysts.
Major Products: The major products formed from these reactions include various esters, alcohols, and oxidized derivatives of DL-3-phenyllactic Acid .
Scientific Research Applications
DL-3-phenyllactic Acid-d3 has a wide range of applications in scientific research:
Mechanism of Action
DL-3-phenyllactic Acid exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The exact molecular targets and pathways involved include the inhibition of essential enzymes and interference with metabolic processes within the microbial cells .
Comparison with Similar Compounds
Lactic Acid: Another hydroxy acid with antimicrobial properties but lacks the phenyl group.
Phenylpyruvic Acid: A precursor in the biosynthesis of DL-3-phenyllactic Acid.
Hydrocinnamic Acid: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: DL-3-phenyllactic Acid is unique due to its broad-spectrum antimicrobial activity and its ability to be used as a stable isotope-labeled compound in various research applications .
Biological Activity
DL-3-phenyllactic acid-d3 (PLA-d3) is a deuterated form of 3-phenyllactic acid, a compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications based on various research findings.
Overview of 3-Phenyllactic Acid
3-Phenyllactic acid is a chiral compound produced during the fermentation process by lactic acid bacteria (LAB). It exists in two forms: D-3-phenyllactic acid and L-3-phenyllactic acid. The D-form is primarily associated with microbial production, while the L-form is typically found in human metabolism. PLA has garnered attention for its antimicrobial , antioxidant , and health-promoting properties .
Antimicrobial Effects
PLA exhibits strong antimicrobial properties against various pathogens:
- Listeria monocytogenes : D-3-phenyllactic acid has been shown to reduce Listeria populations significantly in culture, demonstrating a bactericidal effect independent of the bacterial physiological state. For instance, at a concentration of 7 mg/ml, PLA reduced Listeria counts by up to 1,000-fold when added during exponential growth phases .
- Fungal Inhibition : Studies indicate that PLA can inhibit the growth of fungi such as Candida and Aspergillus species. It has also shown efficacy against Rhizopus and Mucor species, which are particularly relevant in immunocompromised patients .
Healthspan and Longevity
Recent research highlights the role of PLA in promoting healthspan and longevity:
- A study on Caenorhabditis elegans demonstrated that PLA treatment significantly extended the healthspan by enhancing energy metabolism and stress resilience through SKN-1/ATFS-1 pathways. This was linked to improved motility and oxygen consumption rates .
- An inverse correlation was observed between blood PLA levels and physical performance in patients with sarcopenia, suggesting that higher PLA levels may contribute to better muscle function in aging populations .
The biological effects of PLA can be attributed to several mechanisms:
- Cell Membrane Disruption : PLA is believed to damage the cell membranes of bacteria, leading to cell lysis.
- Mitochondrial Activation : PLA promotes mitochondrial biogenesis and function, enhancing cellular energy metabolism.
- Stress Resistance : By modulating stress response pathways, PLA helps cells cope with oxidative stress and other harmful conditions.
Clinical Observations
- Phenylketonuria (PKU) : Elevated levels of phenyllactic acid in urine are often indicative of PKU, where phenylalanine metabolism is disrupted. This condition highlights the importance of monitoring PLA levels for metabolic disorders .
- Sarcopenia : In older adults, lower blood levels of PLA correlate with frailty symptoms, suggesting that supplementation or dietary inclusion of PLA could be beneficial for maintaining muscle health .
Data Summary
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D |
InChI Key |
VOXXWSYKYCBWHO-OJYSAGIRSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
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